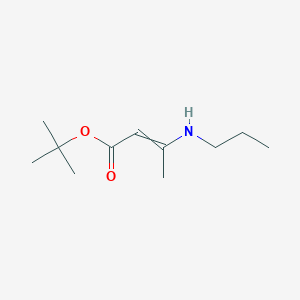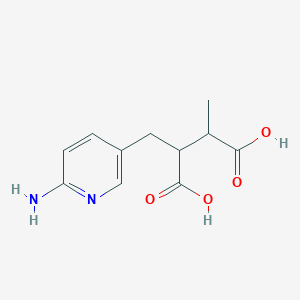
2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid is an organic compound with a unique structure that includes a pyridine ring substituted with an amino group and a succinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid typically involves multi-step organic reactions. One common method involves the reaction of 6-amino-3-pyridinecarboxaldehyde with a suitable succinic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, making the compound useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Aminopyridine-2-carboxylic acid
- 3-Pyridinecarboxylic acid, 6-hydroxy-
- 4-(6-Amino-3-pyridyl)-1-Boc-piperazine
Uniqueness
2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid is unique due to its specific structure, which combines a pyridine ring with a succinic acid moiety. This structure allows for unique interactions with biological targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
304873-98-1 |
|---|---|
Formule moléculaire |
C11H14N2O4 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-[(6-aminopyridin-3-yl)methyl]-3-methylbutanedioic acid |
InChI |
InChI=1S/C11H14N2O4/c1-6(10(14)15)8(11(16)17)4-7-2-3-9(12)13-5-7/h2-3,5-6,8H,4H2,1H3,(H2,12,13)(H,14,15)(H,16,17) |
Clé InChI |
FINBILACHLBQQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CC1=CN=C(C=C1)N)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)
![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)
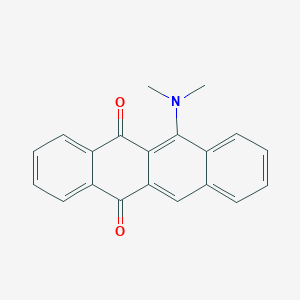
![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)


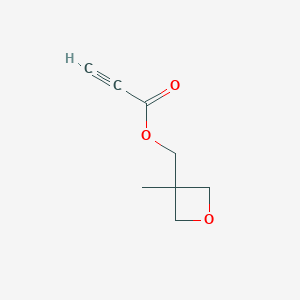
![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)
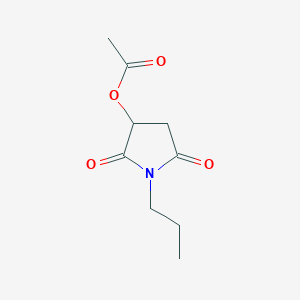
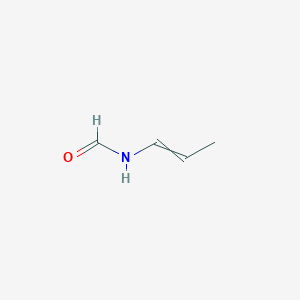
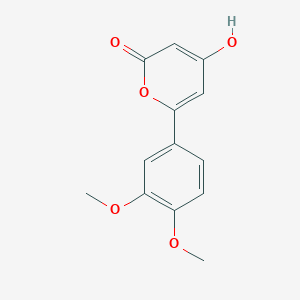
![3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one](/img/structure/B12570108.png)
